molecular formula C17H15BrN2O2 B11982897 (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11982897
M. Wt: 359.2 g/mol
InChI Key: TYKCJBIJUVVJIL-UHFFFAOYSA-N
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Description

(3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a unique structure that combines a brominated indole core with an ethoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Formation of the Imino Group: The ethoxyphenyl imino group is introduced through a condensation reaction between the brominated indole and 4-ethoxyaniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl imino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom at the 4-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.

    Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which (3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-4-chloro-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one: Similar structure with a chlorine atom instead of bromine.

    (3Z)-4-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the bromine atom and the ethoxyphenyl imino group in (3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

4-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H15BrN2O2/c1-3-22-12-7-5-11(6-8-12)19-16-14-13(20-17(16)21)9-4-10(2)15(14)18/h4-9H,3H2,1-2H3,(H,19,20,21)

InChI Key

TYKCJBIJUVVJIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3Br)C)NC2=O

Origin of Product

United States

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